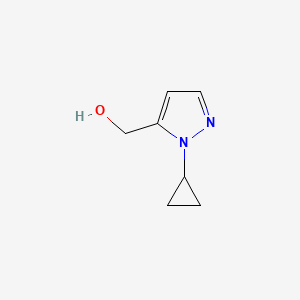
2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NAPA and is a derivative of acetamide. NAPA is synthesized by the reaction of 2-naphthol with N-(3-chloropropyl)-N-(4-phenylpiperazin-1-yl)propan-1-amine in the presence of potassium carbonate.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide is related to a variety of synthetic derivatives explored for their chemical and pharmacological properties. For instance, novel derivatives have been designed and synthesized from related compounds through processes such as N-chloroacetylation and N-alkylation, characterized by techniques like 1H NMR, IR, and MS to investigate their structural and functional attributes (Yang Jing, 2010).
Anticancer Potential
The compound's structural analogs have been synthesized and assessed for their anticancer capabilities. For example, derivatives synthesized through the click chemistry pathway exhibited potent inhibitory activities against various cancer cell lines, highlighting the compound's relevance in anticancer drug discovery. Some derivatives demonstrated significant cytotoxic potential against CNS, melanoma, and breast cancer panels, indicating the potential utility of these compounds in cancer treatment (Gautam Kumar Dhuda et al., 2021).
Anti-HIV Activity
Derivatives of the compound have been synthesized and screened for their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, identifying potent inhibitors that suggest a new lead in the development of antiviral agents. This highlights the compound's potential application in the treatment of HIV (Nawar S. Hamad et al., 2010).
Anti-Parkinson's Activity
Novel derivatives have been synthesized and evaluated for their anti-Parkinson's activity, demonstrating significant potential in this area. For example, thiazolidinone derivatives showed notable anti-Parkinson's activity in the 6-OHDA lesioned rat model, suggesting the therapeutic potential of these compounds in Parkinson's disease management (S. Gomathy et al., 2012).
Antiproliferative Activities
The compound's derivatives have also been explored for their antiproliferative activities against human cancer cell lines, demonstrating significant inhibitory effects and specific cytotoxicity against certain cancer types. This underscores the potential application of these derivatives in cancer therapy (I‐Li Chen et al., 2013).
Propriétés
IUPAC Name |
2-naphthalen-2-yloxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c29-25(20-30-24-12-11-21-7-4-5-8-22(21)19-24)26-13-6-14-27-15-17-28(18-16-27)23-9-2-1-3-10-23/h1-5,7-12,19H,6,13-18,20H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFCYRMJAPPGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

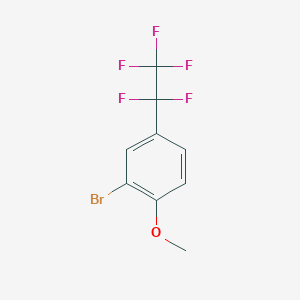
![N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429931.png)
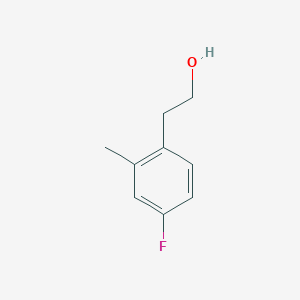
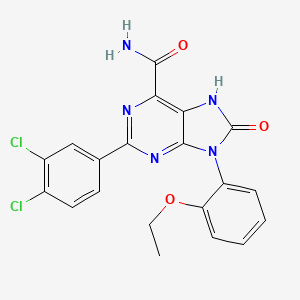
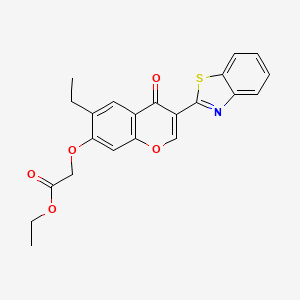

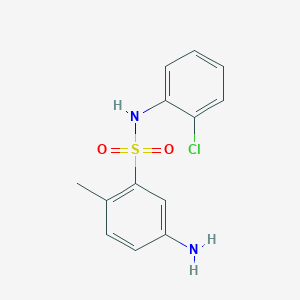
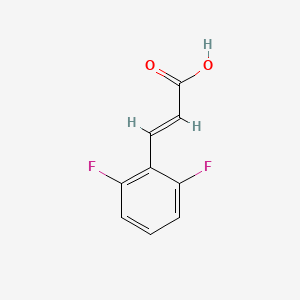
![8-chloro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2429941.png)
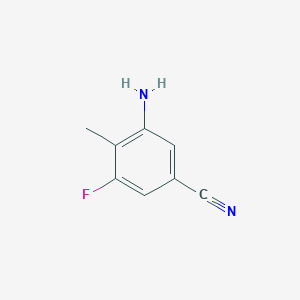
![1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
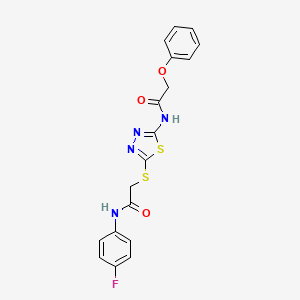
![tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2429947.png)
